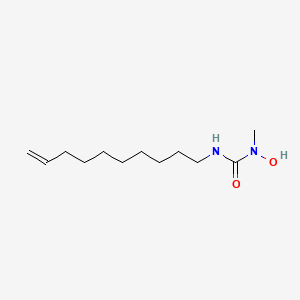

N-(9-Decenyl)-N'-methyl-N'-hydroxyurea

Description

N-(9-Decenyl)-N'-methyl-N'-hydroxyurea is a hydroxyurea derivative characterized by a 9-decenyl chain attached to the urea backbone. Hydroxyureas are a class of organic compounds with a hydroxylamine-substituted urea structure, often studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties . The 9-decenyl substituent in this compound introduces a long, unsaturated aliphatic chain, which may enhance lipophilicity and influence interactions with biological membranes or hydrophobic targets.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

3-dec-9-enyl-1-hydroxy-1-methylurea |

InChI |

InChI=1S/C12H24N2O2/c1-3-4-5-6-7-8-9-10-11-13-12(15)14(2)16/h3,16H,1,4-11H2,2H3,(H,13,15) |

InChI Key |

UNSUHKFUHNLTHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NCCCCCCCCC=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxyurea Derivatives

The compounds listed in the evidence share the N-methyl-N'-hydroxyurea core but differ in substituent groups, which critically impact their physicochemical and biological properties. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Key Observations :

Lipophilicity :

- The 9-decenyl chain in the target compound likely increases lipophilicity compared to analogs with aromatic (e.g., benzhydryl in 1 ) or cyclic aliphatic (e.g., cyclohexanemethyl in 2 ) substituents. This property may enhance cell membrane permeability but reduce aqueous solubility.

- Compounds like 8 (4-chlorophenyl) balance lipophilicity and polarity, enabling moderate bioavailability .

Synthetic Pathways: Hydroxyureas in the evidence were synthesized via condensation of hydroxylamine derivatives with isocyanates or carbamoyl chlorides .

However, the bulky decenyl chain might sterically hinder interactions with specific enzymatic targets.

Stability :

- Hydroxyureas with aromatic substituents (e.g., 1 , 3 ) exhibit greater thermal stability compared to aliphatic derivatives due to resonance stabilization. The unsaturated decenyl chain in the target compound may confer susceptibility to oxidation, necessitating stabilization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.